molecular formula C13H14N2O4 B1519559 4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152966-35-2

4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1519559
M. Wt: 262.26 g/mol
InChI Key: NBDCACPEPGHRRW-UHFFFAOYSA-N
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Description

The compound “4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group at the 1-position and a carboxylic acid group at the 3-position. Additionally, a 2-methoxyethoxy group is attached to the 4-position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, and various functional groups attached to it. The exact structure would depend on the specific locations of these substitutions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and ether groups would likely make it polar and potentially capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of pyrazole carboxylic acids has contributed significantly to the field of organic chemistry, focusing on the synthesis and characterization of various compounds. For instance, Kasımoğulları and Arslan (2010) synthesized substitute pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, characterizing them using NMR, Mass, FTIR, and elemental analysis Kasımoğulları & Arslan, 2010. Similar studies have focused on synthesizing and characterizing acylamides and pyrazoline derivatives to explore their potential applications in various fields, including material science and pharmacology Agekyan & Mkryan, 2015; Patel et al., 2013.

Molecular Conformation and Hydrogen Bonding

The study of molecular conformation and hydrogen bonding in pyrazole derivatives has revealed complex hydrogen-bonded framework structures, contributing to our understanding of molecular interactions and structural chemistry Asma et al., 2018.

Nonlinear Optical Properties

Research into the nonlinear optical properties of pyrazole derivatives has identified compounds with potential applications in the development of new optical materials. Tamer et al. (2015) investigated the nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, highlighting the importance of molecular orbital energy gaps Tamer et al., 2015.

Organized Assemblies and Ion Interactions

Zheng et al. (2013) explored the anion-directed organized assemblies of protonated pyrazole-based ionic salts, providing insights into the design of materials with specific ion interaction properties Zheng et al., 2013.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

4-(2-methoxyethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-7-8-19-11-9-15(14-12(11)13(16)17)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDCACPEPGHRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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